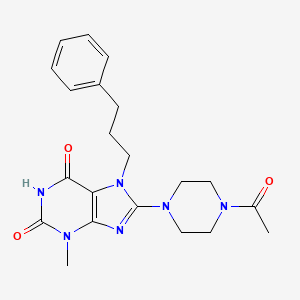
8-(4-Acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-(4-Acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a novel molecule that falls within the category of arylpiperazinylalkyl purine derivatives. These compounds have been synthesized and evaluated for their potential pharmacological activities, particularly targeting serotoninergic and dopaminergic receptors. The presence of a purine-2,4-dione nucleus is a common feature among these molecules, and it has been observed that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system can significantly influence receptor affinity and selectivity .
Synthesis Analysis
The synthesis of related arylpiperazinylalkyl purine derivatives involves the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes. This method has been utilized to create a variety of compounds, including albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. The reaction has also been extended to 1,4-diacetyl-3,6-dimethylpiperazine-2,5-dione, leading to derivatives of 2-methyl-3-phenylserine. The mechanism and stereochemistry of these reactions have been explored, with the isolation of specific intermediates such as cis 1-acetyl-3-isobutylidene-piperazine-2,5-dione .
Molecular Structure Analysis
The molecular structure of these compounds, particularly the purine derivatives, is crucial for their interaction with biological targets. Docking studies have shown that the substituent at the 7-position is essential for receptor affinity, especially towards 5-HT1A and 5-HT7 receptors. The structure-activity relationships indicate that specific configurations and substituents can enhance the binding to these receptors, which is important for the potential antidepressant and anxiolytic-like activities of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are significant for understanding their chemical properties and potential modifications. The condensation reactions used in their synthesis allow for the introduction of various substituents, which can alter the molecules' pharmacological profile. The reactions are also indicative of the compounds' reactivity and can be used to predict further chemical transformations that these molecules might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these purine derivatives are influenced by their molecular structure. The presence of the arylpiperazinylalkyl moiety, in particular, has been associated with anticancer activity in related compounds. These properties are important for the solubility, stability, and overall bioavailability of the compounds. The derivatives have been biologically evaluated for their anticancer activity on selected cancer cell lines, with some showing high tumor-targeting selectivity and effectiveness against various cancer cell lines .
Scientific Research Applications
Purine Derivatives in Medicinal Chemistry
Purine derivatives play a significant role in medicinal chemistry, serving as the structural basis for a wide range of drugs targeting diverse biological pathways. These compounds are essential in designing inhibitors for purine-utilizing enzymes (PUEs), which are crucial in the metabolism of nucleotides and are implicated in diseases like cancer, malaria, and autoimmune disorders. The development of specific and sensitive assay methods for purine derivatives, such as linagliptin—a DPP4 inhibitor used in diabetes treatment—highlights their importance in pharmaceutical research and development (Rode & Tajne, 2021).
Antibody-Based Detection Methods
The versatility of purine derivatives extends beyond therapeutic applications to include diagnostic and analytical uses. Antibody-based methods developed for environmental and food analysis demonstrate the potential for purine derivatives to serve as markers or targets in various assays. These methods are crucial for detecting contaminants and ensuring safety in food and environmental samples (Fránek & Hruška, 2018).
Bioremediation and Environmental Applications
Bioremediation research highlights the potential of microbial processes to degrade or transform purine derivatives, offering a sustainable approach to mitigating environmental pollution. Studies focusing on the degradation pathways and microbial enzymes involved in breaking down purine-based herbicides such as atrazine emphasize the role of scientific research in addressing ecological challenges (Fan & Song, 2014).
properties
IUPAC Name |
8-(4-acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-15(28)25-11-13-26(14-12-25)20-22-18-17(19(29)23-21(30)24(18)2)27(20)10-6-9-16-7-4-3-5-8-16/h3-5,7-8H,6,9-14H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWEIFWJFGJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
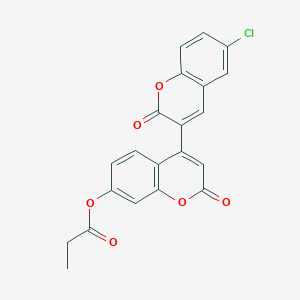
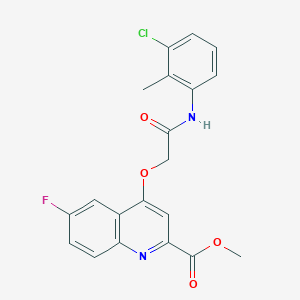
![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)
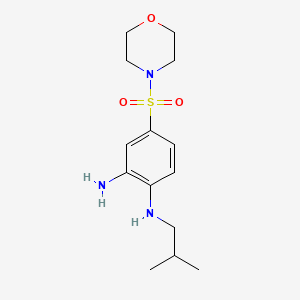
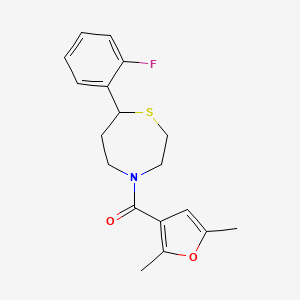
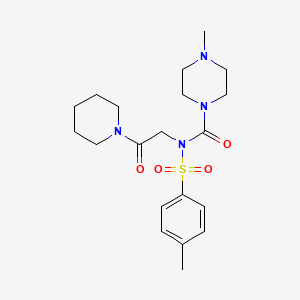
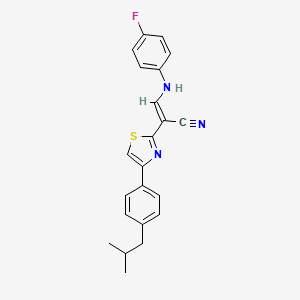
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)
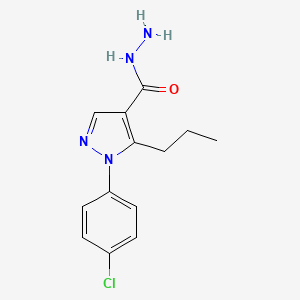
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
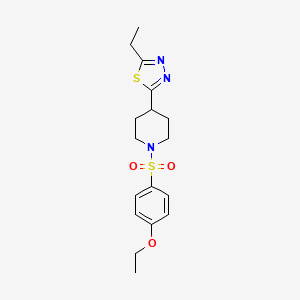
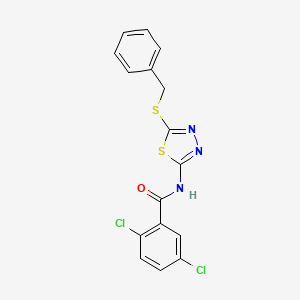
![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)